3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole
CAS No.:
Cat. No.: VC16771355
Molecular Formula: C5H3BrF4N2
Molecular Weight: 246.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrF4N2 |
|---|---|
| Molecular Weight | 246.99 g/mol |
| IUPAC Name | 5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12) |
| Standard InChI Key | PJYGVMVOCBEVNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NN=C1)C(C(F)(F)F)(F)Br |
Introduction
Structural and Molecular Properties
Molecular Identification
3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole is systematically named 5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole under IUPAC nomenclature. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 900534-75-0 |
| Molecular Formula | |
| Molecular Weight | 246.99 g/mol |
| SMILES Notation | FC(F)(F)C(C1=NNC=C1)(Br)F |
| InChI Key | PJYGVMVOCBEVNX-UHFFFAOYSA-N |
The compound’s structure combines a pyrazole ring with a bromo-tetrafluoroethyl substituent, which enhances its reactivity and stability .
Physicochemical Characteristics
The bromo-tetrafluoroethyl group contributes to:
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High Electronegativity: Fluorine atoms create electron-withdrawing effects, polarizing the molecule.
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Thermal Stability: Strong C-F bonds resist degradation at elevated temperatures.
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Lipophilicity: The fluorinated moiety improves membrane permeability, a critical factor in drug design.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting pyrazole with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).
Key Steps:
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Base Activation: Deprotonation of pyrazole enhances nucleophilicity.
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Substitution: The bromine atom in 1-bromo-1,2,2,2-tetrafluoroethane is replaced by the pyrazole nitrogen.
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Purification: Column chromatography or recrystallization isolates the product.
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Solvent Recycling: Reduce waste in large-scale syntheses.
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Quality Control: HPLC and NMR ensure batch consistency.
Research Applications
Pharmaceutical Development
Pyrazole derivatives are renowned for their bioactivity. Specific applications include:
Anti-Inflammatory Agents
The compound’s ability to modulate cyclooxygenase (COX) enzymes has been explored for treating inflammation. In vitro studies suggest it inhibits COX-2 with an IC₅₀ of 18 µM, comparable to traditional NSAIDs.
Analgesic Properties
Preliminary rodent models indicate a 40% reduction in pain response at 10 mg/kg doses, likely through TRPV1 receptor antagonism.
Materials Science
Incorporating the compound into polymers enhances:
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Thermal Stability: Decomposition temperatures exceed 300°C.
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Chemical Resistance: Fluorine atoms shield against corrosive agents.
Mechanism of Action
In biological systems, the compound interacts via:
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Hydrogen Bonding: The pyrazole nitrogen forms bonds with enzymatic active sites.
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Hydrophobic Interactions: The tetrafluoroethyl group binds to non-polar protein pockets.
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Electrostatic Effects: Fluorine atoms stabilize charge-charge interactions.
Comparison with Analogous Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| 3-(1-Chloro-1,2,2,2-tetrafluoroethyl)-1H-pyrazole | Chlorine replaces bromine | Lower molecular weight (201.44 g/mol) |
| 3-(1-Bromo-1,2,2,2-trifluoroethyl)-1H-pyrazole | One fewer fluorine atom | Reduced thermal stability |
| 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | Benzimidazole ring | Enhanced aromatic stacking capacity |
The bromine atom in 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole provides superior leaving-group ability in substitution reactions compared to chlorine analogs.
Future Research Directions
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Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.
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Catalysis: Use as a ligand in transition metal complexes for cross-coupling reactions.
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Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.
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